7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one
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Overview
Description
7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through ring opening and unexpected cyclization, resulting in the formation of the desired compound .
Another method involves the palladium-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate as a catalyst and copper acetate as an oxidant in toluene at 80°C .
Industrial Production Methods
. This suggests that the method can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.
Scientific Research Applications
7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Materials Science: Its unique ring structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism by which 7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For instance, its antineoplastic activity is believed to be due to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells . The compound may also interact with various enzymes and receptors, affecting different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methyl group at the 7-position.
Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole ring instead of a pyrrole ring.
Thiazolo[3,4-a]quinoxalin-4(5H)-one: Contains a thiazole ring fused to the quinoxaline ring.
Uniqueness
7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O/c1-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15) |
InChI Key |
KJCSTUWISYAHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 |
Origin of Product |
United States |
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